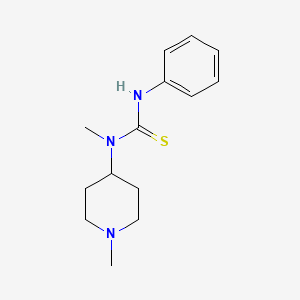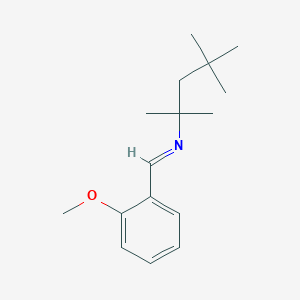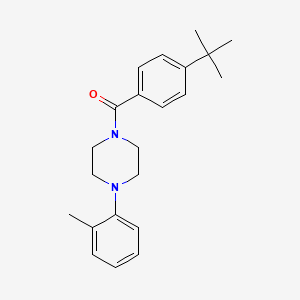
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea (MMPTU) is a chemical compound that has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. MMPTU is a thiourea derivative that has been synthesized through a multi-step process and has been shown to have a high degree of stability and purity.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea is not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has been shown to reduce the uptake of dopamine in the brain, leading to an increase in dopamine levels and a decrease in dopamine turnover. This effect is thought to be responsible for the physiological and biochemical effects of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea.
Biochemical and Physiological Effects:
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine receptor activity, and the reduction of dopamine turnover. N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has also been shown to have an effect on the central nervous system, including the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea in laboratory experiments include its high degree of stability and purity, which allows for accurate and reproducible results. However, the use of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea is limited by its complex synthesis process and high cost, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea, including the investigation of its effects on other neurotransmitter systems, the development of new synthetic methods for N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea, and the exploration of its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
In conclusion, N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea (N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea) is a thiourea derivative that has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has a complex synthesis process but is highly stable and pure, making it an ideal compound for use in laboratory experiments. The mechanism of action of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea is not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has a number of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine receptor activity, and the reduction of dopamine turnover. Future research involving N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea may lead to new insights into the functioning of the central nervous system and the development of new therapeutic applications.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea involves several steps, including the reaction of N-methyl-4-piperidone with phenylisothiocyanate to form N-methyl-N-(4-phenylthiocarbamoyl)piperidine, which is then treated with hydrogen peroxide and hydrochloric acid to produce N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea. The synthesis of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea is a complex process that requires careful attention to detail and the use of high-quality reagents to ensure the purity and stability of the final product.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. It has been shown to have a high degree of stability and purity, making it an ideal compound for use in laboratory experiments. N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has been used to study the effects of various substances on the central nervous system, including the effects of drugs on dopamine and serotonin receptors.
Propiedades
IUPAC Name |
1-methyl-1-(1-methylpiperidin-4-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNZIRRXTKGARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)





![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)

![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)